molecular formula C8H7BrCl2O2 B1460551 2-(4-Bromo-2,6-dichlorophenoxy)ethan-1-ol CAS No. 70044-35-8

2-(4-Bromo-2,6-dichlorophenoxy)ethan-1-ol

Cat. No.: B1460551
CAS No.: 70044-35-8
M. Wt: 285.95 g/mol
InChI Key: NKDRAHQDMUZGLZ-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,6-dichlorophenoxy)ethan-1-ol is an organic compound that belongs to the class of phenoxyethanols. This compound is characterized by the presence of a bromo and two chloro substituents on the phenyl ring, which is connected to an ethan-1-ol moiety. It is used in various chemical reactions and has applications in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2,6-dichlorophenoxy)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-2,6-dichlorophenol with ethylene oxide in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,6-dichlorophenoxy)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromo and chloro substituents can be reduced under specific conditions.

    Substitution: The bromo and chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-Bromo-2,6-dichlorophenoxy)acetaldehyde or 2-(4-Bromo-2,6-dichlorophenoxy)acetic acid.

    Reduction: Formation of 2-(4-Bromo-2,6-dichlorophenoxy)ethane.

    Substitution: Formation of various substituted phenoxyethanols depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromo-2,6-dichlorophenoxy)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,6-dichlorophenoxy)ethan-1-ol involves its interaction with specific molecular targets. The presence of the bromo and chloro substituents can influence its reactivity and binding affinity to various enzymes or receptors. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-2,6-dichlorophenoxy)ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

    2-(4-Bromo-2,6-dichlorophenoxy)ethane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    2-(4-Bromo-2,6-dichlorophenoxy)acetic acid: Contains a carboxylic acid group, which alters its chemical properties and reactivity.

Uniqueness

2-(4-Bromo-2,6-dichlorophenoxy)ethan-1-ol is unique due to the combination of bromo and chloro substituents on the phenyl ring and the presence of a hydroxyl group. This combination imparts distinct chemical properties, making it a valuable compound in various chemical and biological studies.

Properties

IUPAC Name

2-(4-bromo-2,6-dichlorophenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrCl2O2/c9-5-3-6(10)8(7(11)4-5)13-2-1-12/h3-4,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDRAHQDMUZGLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OCCO)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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